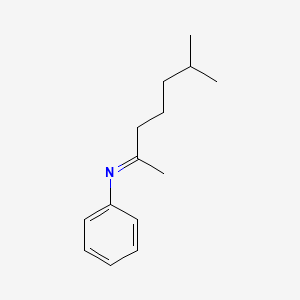
1-Methoxydodec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxydodec-3-ene is an organic compound with the molecular formula C13H26O. It is characterized by a methoxy group (-OCH3) attached to a dodecene chain, specifically at the first carbon, with a double bond located at the third carbon. This compound is part of the larger family of alkenes and ethers, combining properties of both functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxydodec-3-ene can be synthesized through various methods. One common approach involves the reaction of 1-dodecene with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction typically requires controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methoxylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxydodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield 1-methoxydodecane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 1-Methoxydodecane.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxydodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxydodec-3-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Methoxydodecane: Lacks the double bond, making it less reactive in addition reactions.
1-Methoxy-3-decene: Shorter carbon chain, affecting its physical properties and reactivity.
1-Methoxy-2-dodecene: Different position of the double bond, leading to variations in chemical behavior.
Uniqueness: 1-Methoxydodec-3-ene’s combination of a methoxy group and a double bond at specific positions makes it unique in its reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61140-72-5 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-methoxydodec-3-ene |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h10-11H,3-9,12-13H2,1-2H3 |
Clé InChI |
SQXLVAPLPXTENY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)


![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)
![2-(Methoxymethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14597928.png)



